molecular formula C15H10FN5O3 B12624856 N-(1,3-benzodioxol-5-yl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide

N-(1,3-benzodioxol-5-yl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12624856
M. Wt: 327.27 g/mol
InChI Key: YYYDHKWMTTUDKO-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 1,3-benzodioxole substituent at the N-position, a fluorine atom at the 5-position of the benzene ring, and a 1H-tetrazole group at the 2-position. The tetrazole moiety serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability while maintaining hydrogen-bonding capabilities . This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where fluorine and heterocyclic substituents play critical roles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Introduction of the Fluorine Atom: Fluorination of the benzene ring can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Tetrazole Formation: The tetrazole ring is introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Amide Bond Formation: The final step involves coupling the benzodioxole-fluorobenzene intermediate with a tetrazole-containing amine using standard amide coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted benzamides or benzothiazoles.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzodioxol-5-yl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzodioxole moiety can participate in π-π stacking interactions, while the tetrazole group can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

SB431542 (4-(4-(3,4-Methylenedioxyphenyl)-5-(2-pyridyl)-1H-imidazol-2-yl)-benzamide hydrate)

  • Structural Differences : Replaces the tetrazole group with an imidazole ring and substitutes the 5-fluoro with a pyridyl group. The 1,3-benzodioxolyl moiety is retained .
  • Functional Implications: SB431542 is a potent TGF-β inhibitor, demonstrating that the 1,3-benzodioxolyl group contributes to binding affinity in kinase inhibition.
  • Synthesis: Prepared via condensation of benzaldehydes and aminopyridines, a method adaptable to tetrazole-containing analogs .

N-(2-Acetylphenyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide

  • Structural Differences : Retains the 5-fluoro and tetrazole groups but replaces the 1,3-benzodioxolyl with a 2-acetylphenyl substituent .
  • Comparative studies on substituent effects (benzodioxolyl vs. acetylphenyl) could reveal trade-offs between lipophilicity and solubility.

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

  • Structural Differences : Features a trifluoropropoxy group instead of tetrazole and includes bromine/chlorine substituents .
  • Functional Implications: Halogenation (Br, Cl) enhances halogen bonding but may reduce metabolic stability.

Key Structural and Functional Trends

Table 1: Comparative Analysis of Structural Features

Compound Core Structure Substituents Key Functional Groups Potential Applications
Target Compound Benzamide 5-fluoro, 2-(1H-tetrazol-1-yl), N-(1,3-benzodioxol-5-yl) Tetrazole, Benzodioxole Kinase inhibition, GPCRs
SB431542 Benzamide 4-(3,4-methylenedioxyphenyl), 5-(2-pyridyl), 2-imidazole Imidazole, Benzodioxole TGF-β inhibition
N-(2-Acetylphenyl)-... Benzamide 5-fluoro, 2-(1H-tetrazol-1-yl), N-(2-acetylphenyl) Tetrazole, Acetyl Antimicrobial agents
4-Bromo-N-(2-chloro-6-fluorophenyl)-... Benzamide 5-fluoro, 4-bromo, 2-(trifluoropropoxy), N-(2-chloro-6-fluorophenyl) Halogens, Trifluoropropoxy Anticancer agents

Table 2: Hypothetical Pharmacokinetic Comparison*

Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound ~3.2 2 (tetrazole NH) 6 (tetrazole, amide) ~95
SB431542 ~2.8 1 (imidazole NH) 7 (imidazole, amide) ~85
N-(2-Acetylphenyl)-... ~2.5 2 (tetrazole NH) 6 ~90
4-Bromo-N-(2-chloro-6-fluorophenyl)-... ~4.1 1 (amide NH) 5 ~75

*Predictions based on structural analogs and computational models.

Biological Activity

N-(1,3-benzodioxol-5-yl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that has gained attention in various fields due to its unique structural features and potential biological activities. The compound consists of a benzodioxole moiety, a fluorinated benzene ring, and a tetrazole group, which together contribute to its distinctive chemical properties. It is primarily investigated for its potential as a bioactive molecule in medicinal chemistry.

PropertyValue
Molecular FormulaC15H10FN5O3
Molecular Weight327.27 g/mol
IUPAC NameN-(1,3-benzodioxol-5-yl)-5-fluoro-2-(tetrazol-1-yl)benzamide
InChI KeyYYYDHKWMTTUDKO-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzodioxole Moiety : Cyclization of catechol with formaldehyde.
  • Fluorination : Using electrophilic fluorination reagents such as Selectfluor.
  • Tetrazole Formation : A [2+3] cycloaddition reaction between an azide and a nitrile.
  • Amide Bond Formation : Coupling the intermediate with a tetrazole-containing amine using reagents like EDCI or HATU.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets such as enzymes and receptors. The benzodioxole moiety can participate in π-π stacking interactions, while the tetrazole group may form hydrogen bonds, enhancing its binding affinity and specificity.

Potential Biological Applications

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
  • Receptor Binding : It has potential applications in targeting receptors related to various diseases.
  • Antimicrobial Activity : Preliminary studies suggest possible antimicrobial properties.

Study on Antimicrobial Properties

In a study assessing the antimicrobial activity of various benzodioxole derivatives, this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.

Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that modifications on the benzodioxole and tetrazole moieties could enhance biological activity. For instance, the introduction of different functional groups significantly altered the binding affinity to target enzymes.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMIC (µg/mL)
This compoundAntimicrobial32
Benzodioxole derivative AModerate antimicrobial64
Tetrazole derivative BWeak antimicrobial128

Properties

Molecular Formula

C15H10FN5O3

Molecular Weight

327.27 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-fluoro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H10FN5O3/c16-9-1-3-12(21-7-17-19-20-21)11(5-9)15(22)18-10-2-4-13-14(6-10)24-8-23-13/h1-7H,8H2,(H,18,22)

InChI Key

YYYDHKWMTTUDKO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4

Origin of Product

United States

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